Kelthane acetate

Catalog No.
S531679
CAS No.
3567-16-6
M.F
C16H11Cl5O2
M. Wt
412.5 g/mol
Availability
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Kelthane acetate

CAS Number

3567-16-6

Product Name

Kelthane acetate

IUPAC Name

[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl] acetate

Molecular Formula

C16H11Cl5O2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C16H11Cl5O2/c1-10(22)23-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3

InChI Key

FQRHPPJYVGGBMR-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Kelthane acetate;

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Description

The exact mass of the compound Kelthane acetate is 409.92 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kelthane acetate, also known as 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethyl acetate, is a chemical compound derived from dicofol, an organochlorine pesticide. It is characterized by its molecular formula C14H9Cl5OC_{14}H_{9}Cl_{5}O and is primarily utilized as a miticide to control pests such as the red spider mite. The compound's structure includes two p-chlorophenyl groups and a trichloroethyl moiety attached to an acetate group, which contributes to its unique reactivity and biological activity .

, including hydrolysis, where it reacts with water to produce acetic acid and trichloroethanol. This reaction is significant in understanding its environmental persistence and degradation pathways . Additionally, studies have shown that Kelthane acetate can act as a direct-acting mutagen in certain bacterial strains, indicating potential genetic implications upon exposure .

The biological activity of Kelthane acetate has been extensively studied. It exhibits mutagenic properties, particularly affecting strains of Salmonella typhimurium. This mutagenicity suggests that the compound may pose risks for genetic mutations in exposed organisms . Furthermore, its relationship with dicofol indicates that it may share similar modes of action against target pests, primarily through interference with neuronal pathways .

Kelthane acetate can be synthesized through several methods. One common approach involves the reaction of dicofol with acetic anhydride or acetyl chloride under controlled conditions to form the acetate derivative. This method allows for selective modification of functional groups while maintaining the integrity of the chlorinated structure . Other synthetic routes may involve varying reaction conditions or catalysts to optimize yield and purity.

Kelthane acetate is primarily used as a miticide in agricultural settings. It is effective against various pests that threaten crops, particularly in fruit and vegetable production. Its application extends to non-residential outdoor settings, including nurseries and ornamental plants . The compound's ability to control pest populations makes it valuable in integrated pest management strategies.

Research has indicated that Kelthane acetate interacts with specific biological targets within pest organisms. For example, it has been shown to modulate glutamate-gated chloride channels in Tetranychus urticae, leading to increased neuronal excitability and ultimately pest mortality . Understanding these interactions is crucial for developing resistance management strategies and enhancing the efficacy of pest control measures.

Several compounds share structural similarities with Kelthane acetate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
DicofolC₁₄H₉Cl₅OParent compound; used as a broad-spectrum miticide.
DDT (Dichlorodiphenyltrichloroethane)C₁₄H₉Cl₅Historical pesticide; broader spectrum but more environmental concerns.
Trichloroacetic AcidC₂HCl₃O₂Stronger acidity; used as a reagent in organic synthesis.
Dichloroacetic AcidC₂HCl₂O₂Less chlorinated; utilized in metabolic studies.
1-Acetamido-2,2,2-trichloroethyl acetateC₅H₈Cl₃N O₂Contains an amide functional group; used in specific synthetic applications.

The uniqueness of Kelthane acetate lies in its balance of reactivity due to the presence of three chlorine atoms while retaining an acetate moiety, which enhances its efficacy as a miticide compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.2

Exact Mass

409.92

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

3567-16-6

Wikipedia

Kelthane acetate

Dates

Modify: 2024-02-18
1: Planche G, Croisy A, Malaveille C, Tomatis L, Bartsch H. Metabolic and mutagenicity studies on DDT and 15 derivatives. Detection of 1,1-bis(p-chlorophenyl)-2,2-dichloroethane and 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethyl acetate (kelthane acetate) as mutagens in Salmonella typhimurium and of 1,1-bis(p-chlorophenyl) ethylene oxide, a likely metabolite, as an alkylating agent. Chem Biol Interact. 1979 May;25(2-3):157-75. PubMed PMID: 380827.
2: Ribeiro ML, Amador JR, Polese L, Jardim EF, Minelli EV, de Cordis OC. Effect of a pilot washing system on dicofol levels in orange matrix. J Agric Food Chem. 2000 Jul;48(7):2818-20. PubMed PMID: 10898628.
3: Hengel M, Lee P. Community air monitoring for pesticides-part 2: multiresidue determination of pesticides in air by gas chromatography, gas chromatography-mass spectrometry, and liquid chromatography-mass spectrometry. Environ Monit Assess. 2014 Mar;186(3):1343-53. doi: 10.1007/s10661-013-3395-9. Epub 2013 Dec 27. PubMed PMID: 24370860.
4: Rotenberg SA, Weinstein IB. Two polychlorinated hydrocarbons cause phospholipid-dependent protein kinase C activation in vitro in the absence of calcium. Mol Carcinog. 1991;4(6):477-81. PubMed PMID: 1724372.
5: Yang C, Lv T, Yan H, Wu G, Li H. Glyoxal-Urea-Formaldehyde Molecularly Imprinted Resin as Pipette Tip Solid-Phase Extraction Adsorbent for Selective Screening of Organochlorine Pesticides in Spinach. J Agric Food Chem. 2015 Nov 4;63(43):9650-6. doi: 10.1021/acs.jafc.5b02762. Epub 2015 Oct 20. PubMed PMID: 26449689.
6: Mastovská K, Lehotay SJ. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. J Chromatogr A. 2004 Jun 25;1040(2):259-72. PubMed PMID: 15230533.
7: Van Leeuwen T, Van Pottelberge S, Tirry L. Comparative acaricide susceptibility and detoxifying enzyme activities in field-collected resistant and susceptible strains of Tetranychus urticae. Pest Manag Sci. 2005 May;61(5):499-507. PubMed PMID: 15657956.
8: Patil SH, Banerjee K, Dasgupta S, Oulkar DP, Patil SB, Jadhav MR, Savant RH, Adsule PG, Deshmukh MB. Multiresidue analysis of 83 pesticides and 12 dioxin-like polychlorinated biphenyls in wine by gas chromatography-time-of-flight mass spectrometry. J Chromatogr A. 2009 Mar 20;1216(12):2307-19. doi: 10.1016/j.chroma.2009.01.091. Epub 2009 Jan 31. PubMed PMID: 19215926.
9: Nemoto S, Takatsuki S, Sasaki K, Toyoda M. [Studies on the stability of 89 pesticides in organic solvent]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):86-92. Japanese. PubMed PMID: 9641820.
10: Kim YJ, Lee SH, Lee SW, Ahn YJ. Fenpyroximate resistance in Tetranychus urticae (Acari: Tetranychidae): cross-resistance and biochemical resistance mechanisms. Pest Manag Sci. 2004 Oct;60(10):1001-6. PubMed PMID: 15481826.

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